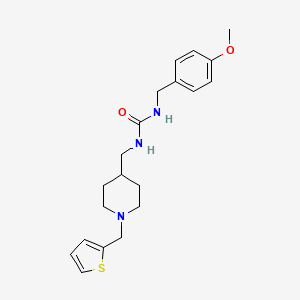

![molecular formula C22H18N4O6S2 B2760727 3-benzenesulfonamido-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886909-17-7](/img/structure/B2760727.png)

3-benzenesulfonamido-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

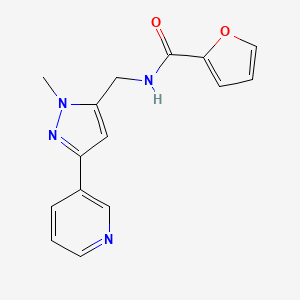

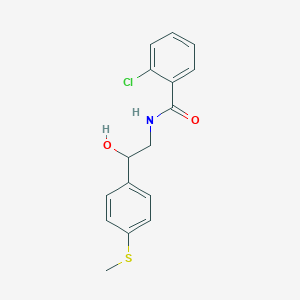

This compound, also known by its CAS No. 886909-17-7, is a research chemical and not intended for human or veterinary use. It has a molecular formula of C22H18N4O6S2 and a molecular weight of 498.53 .

Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,4-oxadiazol-2-yl group attached to a benzenesulfonamido moiety . It has a complexity of 911, a rotatable bond count of 7, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 9 .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Research has been focused on synthesizing novel benzenesulfonamide derivatives, exploring their chemical reactivity towards various nucleophiles for the potential development of new therapeutic agents. For instance, the study by Fahim and Shalaby (2019) elaborated on the synthesis of pyrazolyl and isoxazolyl-phenyl benzenesulfonamide derivatives, some of which exhibited significant in vitro antitumor activity against HepG2 and MCF-7 cell lines. The compound 4-chloro-N-(4-(isoxazole-3-yl)phenyl) benzenesulfonamide was highlighted for its interaction against KSHV thymidylate synthase complex, suggesting its potential in cancer therapy (Asmaa M. Fahim, Mona A. Shalaby, 2019).

Anticancer Activity

A detailed structure-activity analysis of novel (E)-5-(2-Arylvinyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamides was conducted by Szafrański et al. (2020). This research aimed to understand the influence of the 2-aryl-vinyl substituent and benzenesulfonamide scaffold on anticancer activity. One compound, in particular, showed promising activity against various cancer cell lines, indicating the importance of the sulfonamide moiety's position relative to the oxadiazole ring for optimizing antitumor activity (Krzysztof Szafrański, J. Sławiński, Łukasz Tomorowicz, A. Kawiak, 2020).

Enzyme Inhibition

Compounds incorporating benzenesulfonamide and 1,3,4-oxadiazole moieties have also been investigated for their enzyme inhibitory properties. Khan et al. (2022) synthesized S-alkylphthalimide-oxadiazole-benzenesulfonamide hybrids from probenecid, exhibiting notable α-amylase inhibition. This suggests their potential therapeutic application in diseases where enzyme inhibition is beneficial, such as diabetes or Alzheimer's disease (B. Khan, S. S. Hamdani, M. N. Ahmed, S. Hameed, Muhammad Ashfaq, Ahmed M. Shawky, Mahmoud A. A. Ibrahim, Peter A. Sidhom, 2022).

Eigenschaften

IUPAC Name |

3-(benzenesulfonamido)-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O6S2/c1-33(28,29)19-12-6-8-16(14-19)21-24-25-22(32-21)23-20(27)15-7-5-9-17(13-15)26-34(30,31)18-10-3-2-4-11-18/h2-14,26H,1H3,(H,23,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXQMGSPNSCCENS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-Methylbenzyl)-3'-phenylspiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2760649.png)

![(E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-2-yl)acrylamide](/img/structure/B2760659.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2760660.png)

![1-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2760661.png)

![Methyl 4-(2-chlorophenyl)-6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2760662.png)